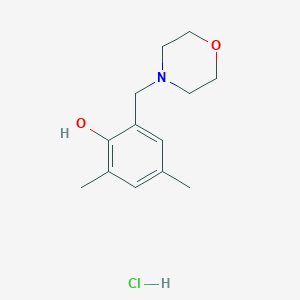
(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, also known as CTMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a potent psychostimulant that has gained attention in scientific research due to its potential applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Reactivity
One study focused on the synthesis of related compounds by exploring the reactivity of benzo[b]thiophene derivatives towards sulfur- and oxygen-containing nucleophiles. This research provides insights into methods for functionalizing acyl-benzo[b]thiophene derivatives, potentially applicable to the synthesis of "(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone" and related compounds (Pouzet et al., 1998).
Structural and Molecular Studies
A study detailed the crystal structure of a compound with a closely related structure, providing insights into the molecular geometry and interactions that could be relevant for understanding the physical properties of "this compound" (Revathi et al., 2015).
Biological Evaluation and Docking Studies
Research on novel compounds with structures similar to "this compound" has been carried out to explore their antibacterial activity. This involves synthesizing and characterizing these compounds and evaluating their potential as antibacterial agents through molecular docking studies, indicating a possible research direction for assessing the biological activities of "this compound" (Shahana & Yardily, 2020).
Antitubercular Activities
Another application involves the synthesis and optimization of compounds for antitubercular activities. Research in this area focuses on creating and testing compounds that could inhibit the growth of Mycobacterium tuberculosis, highlighting a potential application for "this compound" in developing new antitubercular drugs (Bisht et al., 2010).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a thiophene ring, which is found in many drugs and is known to interact with various biological targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing piperidine and thiophene rings have been found to interact with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell growth .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. Compounds with similar structures have been found to have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFJPBZCMGHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)
![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-chlorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2957014.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2957016.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)


